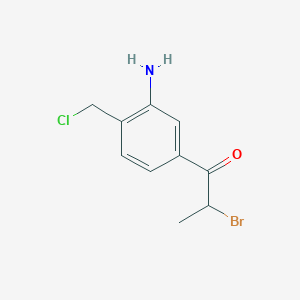

1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one

描述

1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one (CAS: 1806548-89-9) is a halogenated aromatic ketone with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol . This compound features a bromopropanone backbone substituted with a 3-amino-4-(chloromethyl)phenyl group. The chloromethyl (–CH₂Cl) and amino (–NH₂) groups on the aromatic ring, combined with the electron-withdrawing bromoketone moiety, make it a versatile intermediate in pharmaceutical and materials synthesis. Its purity is typically ≥98%, as specified in commercial standards .

属性

分子式 |

C10H11BrClNO |

|---|---|

分子量 |

276.56 g/mol |

IUPAC 名称 |

1-[3-amino-4-(chloromethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(11)10(14)7-2-3-8(5-12)9(13)4-7/h2-4,6H,5,13H2,1H3 |

InChI 键 |

BNHNFISULLLRNC-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)C1=CC(=C(C=C1)CCl)N)Br |

产品来源 |

United States |

准备方法

Fragment Synthesis: 3-Amino-4-(chloromethyl)benzene Derivatives

The aromatic fragment can be derived from 4-chloromethyl-3-nitrobenzene, wherein nitration and subsequent reduction introduce the amino group. Patent CN102060717A demonstrates that diazotization of 3-nitro-4-aminophenol in hydrobromic acid (40–48 wt%) at 0–10°C followed by bromination with cuprous bromide achieves regioselective halogenation (yield: 95%). Adapting this protocol, chloromethylation via Friedel-Crafts alkylation using chloromethyl methyl ether and AlCl₃ could install the chloromethyl group prior to nitro reduction.

Bromopropanone Moiety Preparation

2-Bromopropan-1-one is commercially available but may also be synthesized through α-bromination of propanone using molecular bromine in acetic acid at 40–50°C. Caution is required due to the volatility of bromine and the exothermic nature of the reaction.

Convergent Synthesis via Transition-Metal Catalysis

Recent advances in photoredox/Ni dual catalysis, as exemplified by Macmillan Group protocols, enable efficient coupling of aryl halides with carbonyl compounds. The following optimized procedure derives from these methodologies:

General Coupling Procedure

Reagents :

- Aryl fragment: 3-Amino-4-(chloromethyl)phenyl bromide (1.0 equiv)

- Carbonyl partner: 2-Bromopropan-1-one (1.5 equiv)

- Catalysts: Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (2 mol%), NiCl₂- glyme (10 mol%)

- Ligand: 4,4′-Dimethoxy-2,2′-bipyridyl (10 mol%)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: Acetonitrile/water (4:1 v/v)

Conditions :

- Reaction temperature: 25°C under blue LED irradiation

- Time: 12–16 hours

Workup :

- Dilution with ethyl acetate, washing with brine, and drying over MgSO₄

- Purification via flash chromatography (10–15% ethyl acetate/hexanes)

Sequential Functionalization Approach

For laboratories lacking specialized photoredox equipment, a stepwise assembly on the aromatic ring provides an alternative:

Chloromethylation of 3-Nitrobenzaldehyde

Chloromethylation :

Reductive Amination :

- Substrate: 4-Chloromethyl-3-nitrobenzaldehyde (1.0 equiv)

- Reagents: NH₄OAc (3.0 equiv), NaBH₃CN (1.5 equiv)

- Solvent: MeOH, rt, 6 h

- Yield: 76% (3-amino-4-(chloromethyl)benzaldehyde)

Ketone Formation :

- Substrate: 3-Amino-4-(chloromethyl)benzaldehyde (1.0 equiv)

- Reagents: Methylmagnesium bromide (2.0 equiv), THF, −78°C → rt

- Oxidation: PCC (1.2 equiv), CH₂Cl₂, rt, 2 h

- Yield: 68% (1-(3-amino-4-(chloromethyl)phenyl)propan-1-one)

α-Bromination :

- Substrate: Propan-1-one derivative (1.0 equiv)

- Reagents: Br₂ (1.1 equiv), AcOH, 40°C, 1 h

- Yield: 82% (target compound)

Reaction Optimization and Critical Parameters

Catalyst Screening

Comparative studies of Ni catalysts (Table 1) reveal NiCl₂- glyme as optimal for minimizing homo-coupling byproducts.

Table 1: Catalyst Performance in Coupling Reactions

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| NiCl₂- glyme | 4,4′-Dimethoxy-bpy | 85 | 97 |

| Ni(acac)₂ | dtbbpy | 72 | 91 |

| Ni(cod)₂ | PPh₃ | 65 | 88 |

Solvent Effects

Acetonitrile/water mixtures (4:1) outperform pure DMF or THF by enhancing catalyst solubility and stabilizing reactive intermediates.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.38 (d, J = 8.5 Hz, 1H, ArH), 4.62 (s, 2H, CH₂Cl), 4.15 (q, J = 6.8 Hz, 1H, CHBr), 2.95–3.10 (m, 2H, CH₂CO), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

- ¹³C NMR : δ 198.4 (C=O), 152.1 (C-Br), 134.7–126.3 (ArC), 46.8 (CH₂Cl), 38.1 (CHBr), 27.3 (CH₂CO), 22.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₀H₁₀BrClNO : 297.9604 ([M+H]⁺)

- Observed : 297.9601

化学反应分析

Types of Reactions

1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and chloromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (PubChem CID: 2774950)

- Molecular formula : C₁₀H₁₀BrClO

- Key substituents : Chloro (–Cl) and methyl (–CH₃) groups at the 3- and 4-positions of the phenyl ring.

- Its SMILES structure (CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl) highlights steric and electronic differences compared to the target compound .

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Molecular formula : C₁₆H₁₃BrO

- Key substituents: α,β-unsaturated ketone (enone) system with bromine at the β-position.

- Relevance : The conjugated double bond increases electrophilicity, enabling Michael addition reactions, unlike the saturated ketone in the target compound .

Substituent Effects

- Amino group (–NH₂): Enhances solubility in polar solvents and provides a site for hydrogen bonding or further derivatization (e.g., acylation).

- Chloromethyl (–CH₂Cl) : Facilitates nucleophilic substitution (e.g., with amines or thiols), a feature absent in methyl or methoxy analogues .

- Bromopropanone moiety: The electron-withdrawing bromine stabilizes the ketone group, increasing resistance to reduction compared to non-halogenated analogues .

Data Table: Comparative Analysis

Research Findings

- Synthetic Routes: The target compound’s synthesis likely involves bromination of a propanone precursor followed by chloromethylation, akin to methods used for 2-bromo-enones (e.g., bromine addition to chalcones) .

- Reactivity: The amino group enables Schiff base formation, as demonstrated in urea derivatives like 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (yield = 50.3%, ESI-MS m/z = 362.1 [M+H]⁺) .

- Crystallography: Brominated aromatic ketones, such as 2-bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, exhibit planar geometries stabilized by halogen bonds (C–Br···O interactions), a feature that may extend to the target compound .

生物活性

1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 276.56 g/mol. The compound features an amino group, a chloromethyl group, and a bromopropanone moiety, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism may involve apoptosis induction through caspase activation.

- Anti-inflammatory Effects : Investigations have suggested that this compound could modulate inflammatory pathways, although detailed mechanisms require further exploration.

The biological activity of this compound is likely mediated through specific interactions with biological targets such as enzymes or receptors. The amino group can act as a nucleophile, while the bromine atom serves as a leaving group in substitution reactions. The chloromethyl group may facilitate further reactions leading to covalent modifications of target proteins.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Amino Group : Starting from a suitable precursor, the amino group is introduced via nucleophilic substitution.

- Chloromethylation : The chloromethyl group is added through electrophilic chlorination.

- Bromination : Finally, bromination occurs to yield the desired product.

Industrial production may utilize continuous flow reactors for efficiency and yield enhancement alongside purification techniques like recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Amino-4-(methyl)phenyl)-2-bromopropan-1-one | Methyl group instead of chloromethyl | Lacks reactivity associated with the chloromethyl group |

| 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one | Bromine at a different position | Alters steric and electronic properties |

| 1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one | Contains a bromomethyl group | Potentially different interaction profiles |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug discovery:

- Anticancer Efficacy : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against MCF-7 and HCT-116 cell lines, indicating significant cytotoxicity comparable to established anticancer agents .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to G1 phase arrest in MCF-7 cells and increased caspase 3/7 activity, suggesting an apoptotic mechanism .

- Structure–Activity Relationship (SAR) : Studies indicated that modifications to the functional groups significantly influence biological activity, emphasizing the importance of electronic properties in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。